iso-Propyl-d7-amine

LC-MS/MS Internal Standard Isotopic Enrichment Quantitative Bioanalysis

iso-Propyl-d7-amine (CAS 106658-10-0), also known as 2-Aminopropane-d7, is a deuterium-labeled isotopologue of isopropylamine in which all seven hydrogen atoms on the propyl moiety are replaced with deuterium (99 atom % D, ≥98% chemical purity). This stable isotopically-labeled compound serves as a critical internal standard and metabolic tracer for the precise quantification of isopropylamine and its conjugates in complex biological matrices via mass spectrometry-based assays.

Molecular Formula C3H10ClN
Molecular Weight 102.613
CAS No. 106658-10-0
Cat. No. B585974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameiso-Propyl-d7-amine
CAS106658-10-0
Synonyms2-Propan-1,1,1,2,3,3,3-d7-amine Hydrochloride
Molecular FormulaC3H10ClN
Molecular Weight102.613
Structural Identifiers
SMILESCC(C)N.Cl
InChIInChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H/i1D3,2D3,3D;
InChIKeyISYORFGKSZLPNW-NDCOIKGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





iso-Propyl-d7-amine (CAS 106658-10-0): Deuterated Isopropylamine Building Block for Quantitative Analytical and Metabolic Tracing Applications


iso-Propyl-d7-amine (CAS 106658-10-0), also known as 2-Aminopropane-d7, is a deuterium-labeled isotopologue of isopropylamine in which all seven hydrogen atoms on the propyl moiety are replaced with deuterium (99 atom % D, ≥98% chemical purity) . This stable isotopically-labeled compound serves as a critical internal standard and metabolic tracer for the precise quantification of isopropylamine and its conjugates in complex biological matrices via mass spectrometry-based assays [1].

Why Non-Deuterated Isopropylamine or Lower-Labeled Analogs Cannot Substitute for iso-Propyl-d7-amine in Quantitative LC-MS and Metabolic Flux Studies


Substituting iso-Propyl-d7-amine with unlabeled isopropylamine or lower-deuterated analogs (e.g., d6, d9) introduces critical analytical and metabolic tracking failures. Unlabeled isopropylamine co-elutes and shares identical MRM transitions with endogenous analyte, preventing accurate baseline resolution and quantification [1]. The M+7 mass shift of iso-Propyl-d7-amine provides unambiguous spectral separation from the parent compound, enabling precise internal standardization . In contrast, lower-deuterated forms may still overlap with natural isotopic peaks or generate ambiguous fragment ions, compromising assay specificity. For metabolic tracing, the deuterium kinetic isotope effect (KIE) of the fully deuterated isopropyl moiety can alter reaction rates in a quantifiable manner, a phenomenon that would be masked or misinterpreted with non-deuterated or partially labeled comparators [2].

Quantitative Differentiation of iso-Propyl-d7-amine: Validated Performance Metrics vs. Non-Deuterated and Lower-Deuterated Analogs


Isotopic Enrichment: 99 atom % D vs. 98 atom % D – Impact on LC-MS/MS Quantification Accuracy

iso-Propyl-d7-amine from CDN Isotopes is supplied with a certified isotopic enrichment of 99 atom % D, compared to a standard commercial specification of 98 atom % D for many other vendors . This 1% absolute difference in deuterium incorporation reduces the unlabeled (M) impurity that co-elutes with the target analyte, thereby minimizing positive bias in quantitative LC-MS/MS assays [1].

LC-MS/MS Internal Standard Isotopic Enrichment Quantitative Bioanalysis

Mass Shift (M+7) vs. M+6 or M+9: Optimal Spectral Resolution in GC-MS and LC-MS

iso-Propyl-d7-amine exhibits a nominal mass shift of +7 Da relative to unlabeled isopropylamine (M = 59.11 g/mol) [1]. This M+7 shift is distinct from potential metabolic or synthetic impurities (e.g., M+1, M+2 natural isotopic peaks) and from other deuterated analogs (e.g., d6, M+6; d9, M+9), ensuring unambiguous MS/MS fragmentation and quantification without isotopic cross-talk [2].

Mass Spectrometry Internal Standard Spectral Resolution

Physicochemical Properties: Density and Boiling Point vs. Unlabeled Isopropylamine

iso-Propyl-d7-amine exhibits a measured density of 0.775 g/mL at 25 °C and a boiling point of 33-34 °C, compared to 0.688-0.690 g/mL at 20 °C and 32.4-33 °C for unlabeled isopropylamine . The ~12% higher density reflects the greater mass of deuterium and directly influences volumetric handling in synthetic or analytical workflows .

Physicochemical Characterization Solvent Handling Process Chemistry

Kinetic Isotope Effect: Activation Energy Increase for α-C-H Bond Cleavage

In studies of N-isopropylamphetamine metabolism, replacement of α-hydrogens with deuterium increased the activation energy for α-C-oxidation from 11.8 ± 0.9 kcal/mol to 18.6 ± 0.6 kcal/mol, a 58% increase, and decreased the apparent Vmax [1]. While this specific study used a different deuterated isopropylamine derivative, it demonstrates a class-level kinetic isotope effect that can be expected for iso-Propyl-d7-amine in analogous metabolic or synthetic reactions involving α-C-H bond cleavage.

Deuterium Kinetic Isotope Effect Metabolic Stability Enzymatic Oxidation

Optimal Research and Industrial Scenarios for Procuring iso-Propyl-d7-amine


LC-MS/MS Quantification of Isopropylamine in Biological Matrices

As a stable isotope-labeled internal standard (SIL-IS), iso-Propyl-d7-amine corrects for matrix effects, ionization variability, and sample loss during extraction of isopropylamine from plasma, urine, or tissue homogenates. The M+7 mass shift and high isotopic enrichment (99 atom % D) enable accurate and precise quantification at ng/mL levels, essential for pharmacokinetic and toxicokinetic studies [1] .

Metabolic Tracing of Propranolol Deamination Pathways

iso-Propyl-d7-amine serves as a definitive tracer to confirm the oxidative deamination of propranolol to isopropylamine in vivo. Co-administration of propranolol and deuterium-labeled propranolol allows for mass fragmentographic identification of the deuterated metabolite, providing unambiguous evidence of the metabolic route [2].

Synthesis of Deuterated Pharmaceuticals and Agrochemicals

As a deuterated building block, iso-Propyl-d7-amine is incorporated into drug candidates to improve metabolic stability via the deuterium kinetic isotope effect. The 99 atom % D purity ensures that the final drug substance meets isotopic labeling specifications for clinical development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for iso-Propyl-d7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.